Maroxepin
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Overview
Description
Chemical Reactions Analysis
Maroxepin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Maroxepin has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on neuronal receptors, particularly in locusts.
Medicine: Potential therapeutic applications due to its receptor antagonist properties.
Industry: Possible applications in the development of new materials and chemicals.
Mechanism of Action
Maroxepin exerts its effects by acting as an antagonist to octopamine receptors in locusts . This interaction disrupts normal neuronal signaling, leading to various physiological effects. The molecular targets and pathways involved include the octopamine receptor and associated signaling cascades .
Comparison with Similar Compounds
Maroxepin can be compared with other receptor antagonists such as:
Mirtazapine: An atypical tetracyclic antidepressant with strong antihistaminergic effects.
Paroxetine: A selective serotonin reuptake inhibitor used to treat various anxiety and depressive disorders.
This compound is unique due to its specific action on octopamine receptors, which distinguishes it from other receptor antagonists that target different receptors and pathways .
Properties
CAS No. |
65509-24-2 |
---|---|
Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
18-methyl-8-oxa-18-azatetracyclo[13.5.0.02,7.09,14]icosa-1(15),2,4,6,9,11,13-heptaene |
InChI |
InChI=1S/C19H19NO/c1-20-12-10-14-15(11-13-20)17-7-3-5-9-19(17)21-18-8-4-2-6-16(14)18/h2-9H,10-13H2,1H3 |
InChI Key |
RLYFYCIACXEKPZ-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(CC1)C3=CC=CC=C3OC4=CC=CC=C24 |
Canonical SMILES |
CN1CCC2=C(CC1)C3=CC=CC=C3OC4=CC=CC=C24 |
65509-24-2 | |
Synonyms |
maroxepin maroxepin hydrochloride maroxepine |
Origin of Product |
United States |
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